molecular formula C14H10F2O3 B1422165 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid CAS No. 1261903-90-5

3-(3,5-Difluorophenyl)-5-methoxybenzoic acid

Cat. No.: B1422165
CAS No.: 1261903-90-5
M. Wt: 264.22 g/mol
InChI Key: ZWSJZDJCJQRNJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Difluorophenyl)-5-methoxybenzoic acid is a benzoic acid derivative research compound with the CAS Registry Number 1261903-90-5 . It has a molecular formula of C 14 H 10 F 2 O 3 and a molecular weight of 264.22 g/mol . This chemical is typically supplied as a solid and should be stored according to the manufacturer's specifications, with some recommendations indicating storage in a 2-8°C refrigerator or at -20°C for long-term stability . As a building block featuring both a carboxylic acid functional group and difluorophenyl rings, this compound is of significant interest in medicinal chemistry and pharmaceutical research for the synthesis and development of more complex molecules . It is intended for use by qualified researchers in a controlled laboratory setting. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(3,5-difluorophenyl)-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-13-5-8(2-10(6-13)14(17)18)9-3-11(15)7-12(16)4-9/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSJZDJCJQRNJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689637
Record name 3',5'-Difluoro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261903-90-5
Record name 3',5'-Difluoro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki–Miyaura Cross-Coupling Approach

One of the most reliable and widely used methods for constructing biphenyl compounds with specific substitutions is the Suzuki–Miyaura cross-coupling reaction between aryl boronic acids (or esters) and aryl halides.

Typical procedure:

  • Starting materials:

    • 3,5-difluorophenylboronic acid or boronate ester
    • 5-methoxy-3-halobenzoic acid (often bromide or iodide)
  • Catalyst system:

    • Palladium-based catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)
    • Base such as potassium carbonate or cesium carbonate
    • Solvent mixture (e.g., dioxane/water or toluene/water)
  • Reaction conditions:

    • Heating under reflux or elevated temperature (80–110 °C) for several hours
    • Inert atmosphere (nitrogen or argon)
  • Outcome:

    • Formation of this compound or its ester precursor with good regioselectivity and yields typically ranging from 60% to 85%.

This method allows the direct coupling of the difluorophenyl ring to the methoxy-substituted benzoic acid core without disturbing the sensitive functional groups.

Functional Group Transformations

In some synthetic routes, the carboxylic acid group is introduced after biphenyl formation by:

  • Esterification: Starting from methyl or ethyl esters of 5-methoxy-3-halobenzoic acid to improve solubility and reaction efficiency in coupling steps.

  • Hydrolysis: Post-coupling hydrolysis of the ester to the free acid using aqueous base (e.g., NaOH or KOH) under reflux, followed by acidification.

Alternative Synthetic Routes

  • Direct C–H Activation: Emerging methods involve palladium-catalyzed direct arylation of 5-methoxybenzoic acid derivatives with 3,5-difluorobenzene derivatives, bypassing the need for pre-functionalized boronic acids or halides. These methods are less common but offer atom-economical alternatives.

  • Halogen–Lithium Exchange and Electrophilic Quenching:

    • 3,5-difluorophenyl bromide can be treated with n-butyllithium at low temperature to generate the aryllithium intermediate, which is then reacted with 5-methoxy-3-formylbenzoic acid derivatives or esters to form the biphenyl alcohol intermediate, subsequently oxidized to the acid.

Representative Data Table of Preparation Yields and Conditions

Step Reagents/Conditions Yield (%) Notes
Suzuki coupling Pd(PPh3)4, K2CO3, dioxane/H2O, 90 °C, 8 h 70–85 High regioselectivity, mild conditions
Ester hydrolysis NaOH (aq), reflux, 4 h 90–95 Converts ester to acid
Direct C–H arylation (alternative) Pd(OAc)2, ligand, base, 100 °C, 12 h 50–65 Atom economical, less used
Halogen–lithium exchange n-BuLi, THF, –78 °C, then electrophile quench 60–75 Requires low temperature and careful handling

Research Findings and Notes

  • The presence of electron-withdrawing fluorine atoms at the 3,5-positions on the phenyl ring enhances the stability and biological activity of the compound but requires careful control during synthesis to avoid side reactions.

  • The methoxy substituent at the 5-position influences the electronic properties of the benzoic acid ring, affecting coupling efficiency and regioselectivity.

  • Purification is generally achieved by recrystallization or column chromatography, with final products exhibiting high purity (>98%) as confirmed by NMR and mass spectrometry.

  • Industrial scale synthesis benefits from the Suzuki coupling due to its robustness, scalability, and relatively mild conditions.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluorophenyl)-5-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions are common, where the fluorine atoms or methoxy group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Pharmaceutical Applications

1. Anti-inflammatory Properties
Research indicates that 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid exhibits notable anti-inflammatory effects. Preliminary studies suggest that it interacts with enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in treating conditions characterized by inflammation.

2. Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Its structural features, particularly the presence of fluorine atoms, enhance its lipophilicity, which may improve bioavailability and efficacy against various pathogens .

3. Drug Development
Due to its biological activities, this compound is being considered as a candidate for drug development. The ongoing research into its interactions with biological targets aims to elucidate its mechanisms of action further and identify potential therapeutic applications.

Agricultural Applications

1. Herbicide Development
The compound's structural similarities to other herbicides suggest potential applications in agriculture. It may serve as a building block for developing new herbicides that target specific weed species effectively while minimizing environmental impact .

2. Synergistic Effects
Research has indicated that when combined with other herbicides, this compound can exhibit synergistic effects, enhancing the efficacy of weed control at lower application rates. This characteristic is particularly valuable in developing sustainable agricultural practices .

Data Table: Summary of Applications

Application AreaSpecific UseObservations
PharmaceuticalsAnti-inflammatory agentInteracts with inflammatory enzymes
Antimicrobial activityEnhanced lipophilicity improves efficacy
Drug developmentPotential therapeutic applications
AgricultureHerbicide developmentBuilding block for new herbicides
Synergistic effects with other herbicidesEnhanced weed control at lower rates

Case Studies and Research Findings

  • Anti-inflammatory Mechanism :
    • A study examined the compound's effect on inflammatory markers in vitro, demonstrating a significant reduction in pro-inflammatory cytokines when treated with this compound compared to controls. This suggests a promising avenue for developing anti-inflammatory medications.
  • Antimicrobial Efficacy :
    • In a comparative analysis against standard antimicrobial agents, this compound exhibited comparable or superior activity against specific bacterial strains, highlighting its potential as an alternative antimicrobial agent.
  • Herbicidal Synergy :
    • Field trials combining this compound with established herbicides showed improved control of resistant weed species compared to single-agent applications, indicating its potential role in integrated pest management strategies.

Mechanism of Action

The mechanism by which 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

3-(2,6-Difluorophenyl)benzaldehyde (BA-4382)

  • Structure : A benzaldehyde derivative with 2,6-difluorophenyl substitution at the 3-position.
  • Comparison: The absence of a carboxylic acid group reduces acidity compared to the target compound. The aldehyde group may offer different reactivity, such as susceptibility to oxidation or nucleophilic addition .

4-(2,6-Difluorophenyl)benzoic Acid (BA-3382)

  • Structure : Benzoic acid with a 2,6-difluorophenyl group at the 4-position.
  • Comparison : The para-substituted fluorine atoms (2,6-difluoro) create a distinct electronic environment compared to the meta-substituted 3,5-difluoro group in the target compound. This may alter the compound’s acidity (pKa) and solubility. The lack of a methoxy group further differentiates its polarity and hydrogen-bonding capacity .

Functional Group Variations

3,5-Dimethoxybenzoic Acid

  • Structure : Benzoic acid with methoxy groups at the 3- and 5-positions.
  • Comparison: The dual methoxy substituents enhance electron-donating effects, increasing solubility in polar solvents compared to the target compound’s single methoxy group.

5-(3,5-Difluorophenyl)-2-methoxypyridine (LD-0634)

  • Structure : Pyridine ring substituted with methoxy and 3,5-difluorophenyl groups.
  • Comparison : Replacing the benzoic acid with a pyridine ring eliminates carboxylic acid functionality, reducing acidity. The pyridine nitrogen may engage in coordination chemistry or hydrogen bonding, offering distinct reactivity compared to the target compound .

Pharmacologically Relevant Analogs

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

  • Structure : A hydroxycinnamic acid with catechol and acrylic acid groups.
  • Comparison: While structurally distinct, caffeic acid shares applications in pharmacological and cosmetic research. Its phenolic hydroxyl groups confer antioxidant properties, unlike the fluorine and methoxy substituents in the target compound, which may prioritize stability and lipophilicity .

Tabulated Comparison of Key Compounds

Compound Name Substituents Key Functional Groups CAS Number Notable Features
3-(3,5-Difluorophenyl)-5-methoxybenzoic acid 3,5-difluorophenyl, 5-methoxy Benzoic acid 1261903-90-5 High electronegativity, moderate acidity
4-(2,6-Difluorophenyl)benzoic acid 2,6-difluorophenyl Benzoic acid - Para-substitution, no methoxy
3,5-Dimethoxybenzoic acid 3,5-dimethoxy Benzoic acid - Enhanced polarity, dual electron-donors
5-(3,5-Difluorophenyl)-2-methoxypyridine 3,5-difluorophenyl, 2-methoxy Pyridine 1375069-12-7 Nitrogen heterocycle, no carboxylic acid

Implications of Structural Differences

  • Acidity: Fluorine atoms near the carboxylic acid group (as in the target compound) may lower the pKa compared to non-fluorinated analogs, enhancing ionization in physiological environments.
  • Solubility : Methoxy groups improve water solubility, but fluorine’s hydrophobicity may counterbalance this effect, making the compound suitable for lipid-rich environments.
  • Reactivity : The 3,5-difluorophenyl group’s symmetry could reduce steric clashes in molecular interactions, while the methoxy group provides hydrogen-bonding sites .

Biological Activity

3-(3,5-Difluorophenyl)-5-methoxybenzoic acid is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of the compound's synthesis, biological activity, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a methoxy group and two fluorine atoms attached to a phenyl ring. Its unique structural characteristics contribute to its chemical properties and potential applications in various fields, particularly in medicinal chemistry.

Synthesis

The synthesis of this compound can be achieved through various methods, including bromination and hydrazinolysis. The general synthetic route involves the following steps:

  • Bromination : Introduction of bromine to the aromatic ring.
  • Hydrazinolysis : Reaction with hydrazine to form the desired benzoic acid derivative.

Anti-inflammatory Properties

Preliminary studies indicate that this compound exhibits significant anti-inflammatory activity. It appears to interact with enzymes involved in inflammatory pathways, suggesting a mechanism that could be beneficial for therapeutic applications.

Antimicrobial Activity

Research has shown that this compound may possess antimicrobial properties. The presence of fluorine atoms enhances its lipophilicity, potentially improving its bioavailability and efficacy against various pathogens.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals variations in biological activity based on functional group positioning and types. Below is a table summarizing the similarities and unique features of selected compounds:

Compound NameSimilarityUnique Features
2,6-Difluoro-3-methoxybenzoic acid0.89Different fluorine positioning
2-Fluoro-3-methoxybenzoic acid0.89Single fluorine atom
Methyl 2-fluoro-3-methoxybenzoate0.86Methyl ester form
3,5-Difluoro-4-methoxybenzoic acid0.86Different methoxy positioning
Methyl 2-fluoro-3-hydroxybenzoate0.82Hydroxy group instead of carboxylic

Case Studies and Research Findings

  • Study on Inflammatory Pathways : A study indicated that the compound could inhibit specific enzymes involved in inflammation, leading to reduced markers of inflammation in vitro.
  • Antimicrobial Efficacy : In a comparative antimicrobial study, this compound was tested against various bacterial strains. It demonstrated significant inhibitory effects with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics .
  • In Silico Studies : Computational studies have suggested that the compound may act as a potential inhibitor of specific enzymes related to inflammatory responses and microbial resistance mechanisms .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling using 3,5-difluorophenylboronic acid and a 5-methoxy-substituted bromobenzoic acid precursor. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures. Purity ≥95% can be confirmed via HPLC (C18 column, 0.1% TFA in acetonitrile/water mobile phase) . To minimize residual solvents, lyophilization or vacuum drying (40°C, 24 h) is recommended .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use 1H^1 \text{H} and 13C^{13}\text{C} NMR (DMSO-d6d_6) to confirm substitution patterns:

  • The 3,5-difluorophenyl group shows distinct aromatic splitting (e.g., doublet of doublets for meta-fluorines at δ ~6.8–7.2 ppm).
  • The methoxy group resonates as a singlet (~δ 3.8 ppm).
  • Carboxylic acid proton appears as a broad peak (~δ 12–13 ppm).
    High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M-H]^- for C14H9F2O3\text{C}_{14}\text{H}_9\text{F}_2\text{O}_3: 277.0418) .

Q. What safety precautions are critical during handling?

  • Methodological Answer : The compound’s safety profile (similar to 3,5-difluorocinnamic acid derivatives) suggests R36/37/38 hazards (eye/respiratory/skin irritation). Use PPE (gloves, goggles), handle in a fume hood, and store at -20°C under inert gas (argon) to prevent degradation. Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across studies?

  • Methodological Answer : Solubility discrepancies often arise from polymorphic forms. Characterize polymorphs via X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). For example, a patent on related solid forms highlights that crystallization solvents (e.g., DMF vs. THF) can yield distinct crystal lattices with varying solubility profiles . Use dynamic light scattering (DLS) to assess aggregation tendencies in aqueous buffers (pH 7.4).

Q. What strategies optimize bioactivity in structure-activity relationship (SAR) studies?

  • Methodological Answer : Replace the methoxy group with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to enhance target binding. For instance, 3,5-difluoro-2-hydroxybenzoic acid derivatives show improved enzyme inhibition via hydrogen bonding with the hydroxyl group . Test analogues in enzyme assays (e.g., COX-2 inhibition) using fluorescence polarization or SPR to quantify binding kinetics.

Q. How can stability issues in aqueous solutions be mitigated during formulation?

  • Methodological Answer : Degradation via hydrolysis of the methoxy group is pH-dependent. Use accelerated stability testing (40°C/75% RH, 4 weeks):

  • At pH < 3, degradation products include 5-hydroxybenzoic acid derivatives (confirmed via LC-MS).
  • Stabilize with cyclodextrin encapsulation (e.g., sulfobutyl ether-β-cyclodextrin) or lyophilized formulations .

Q. What analytical techniques differentiate between cis/trans isomerism in derivatives?

  • Methodological Answer : For acrylate derivatives (e.g., 3-(3,5-difluorophenyl)acrylic acid), use NOESY NMR to identify spatial proximity of fluorophenyl and carboxylic acid protons. Cis isomers exhibit stronger NOE correlations. Alternatively, compare 1H^1 \text{H}-19F^{19}\text{F} HOESY spectra to confirm spatial orientation .

Data Interpretation and Experimental Design

Q. How should researchers design dose-response studies for in vivo models?

  • Methodological Answer : Use pharmacokinetic data (e.g., Cmax_{\text{max}}, t1/2_{1/2}) from rodent studies to determine dosing intervals. For example, if the compound has a t1/2_{1/2} of 4–6 h, administer twice daily via oral gavage. Measure plasma concentrations using LC-MS/MS and correlate with efficacy endpoints (e.g., tumor volume reduction in xenografts) .

Q. What statistical approaches are suitable for analyzing synergistic effects in combination therapies?

  • Methodological Answer : Apply the Chou-Talalay method to calculate combination indices (CI) using CompuSyn software. Fixed-ratio designs (e.g., 1:1 molar ratio with a kinase inhibitor) are tested in viability assays (MTT or CellTiter-Glo). Synergy is defined as CI < 1.0, with dose-reduction indices (DRI) > 1 indicating reduced toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-Difluorophenyl)-5-methoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
3-(3,5-Difluorophenyl)-5-methoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.